molecular formula C19H25N5O3S B10953690 1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10953690
M. Wt: 403.5 g/mol
InChI Key: QKJOGYRFQOTOEB-UHFFFAOYSA-N
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Description

1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the oxadiazole moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide include other pyrazole derivatives, sulfonamides, and oxadiazoles. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can lead to distinct reactivity and potential applications. The presence of the oxadiazole moiety, in particular, may confer unique properties not found in other similar compounds.

Properties

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylpyrazole-4-sulfonamide

InChI

InChI=1S/C19H25N5O3S/c1-5-12-23(28(25,26)18-14(3)22-24(6-2)15(18)4)13-17-20-21-19(27-17)16-10-8-7-9-11-16/h7-11H,5-6,12-13H2,1-4H3

InChI Key

QKJOGYRFQOTOEB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)CC)C

Origin of Product

United States

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